2-Nonanamine
Overview
Description
2-Nonanamine, also known as 2-aminononane, is an organic compound belonging to the class of amines. It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a nonane chain. This compound is a primary amine and is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Scientific Research Applications
2-Nonanamine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
2-Nonanamine, also known as nonan-2-amine or Nonan-2-amine, is a type of amine . Amines are organic compounds that can be considered derivatives of ammonia, in which one or more hydrogen atoms have been replaced by alkyl or aryl groups In biological systems, amines often interact with proteins, enzymes, and other cellular components, influencing various biochemical processes .
Mode of Action
Amines in general can act as bases, accepting protons from other molecules during chemical reactions . This can lead to changes in the chemical environment, influencing the behavior of other molecules and biochemical pathways .
Biochemical Pathways
For instance, they can participate in the formation of amino acids, which are the building blocks of proteins . They can also be involved in the synthesis of neurotransmitters, which are crucial for the transmission of signals in the nervous system .
Pharmacokinetics
The properties of this compound provided by chemspider suggest that it has a relatively high logp value of 340, indicating that it is likely to be lipophilic This could influence its absorption and distribution within the body
Result of Action
As an amine, it could potentially influence a variety of biochemical processes, depending on its specific interactions with other molecules in the system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine group, potentially influencing its reactivity . Additionally, factors such as temperature and the presence of other molecules can also influence its behavior .
Biochemical Analysis
Cellular Effects
Amines can influence cell function in various ways, such as by participating in biochemical reactions, influencing cell signaling pathways, and affecting gene expression .
Molecular Mechanism
The molecular mechanism of 2-Nonanamine is not well-studied. As an amine, it can participate in a variety of biochemical reactions. For instance, amines can act as nucleophiles in reactions with electrophiles, or as bases in reactions with acids .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. The stability and degradation of amines can be influenced by factors such as pH, temperature, and the presence of other reactive substances .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. The effects of amines can vary with dosage, and high doses can potentially have toxic or adverse effects .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-known. Amines can be involved in a variety of metabolic processes. For instance, they can be metabolized by enzymes such as amine oxidases, and can participate in reactions involving transamination or decarboxylation .
Transport and Distribution
Amines can be transported across cell membranes through various mechanisms, including passive diffusion and active transport .
Subcellular Localization
Amines can be found in various subcellular compartments, depending on their specific properties and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nonanamine can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated nonane (such as 2-bromononane) with ammonia or an amine.
Reductive Amination: Another method involves the reductive amination of nonan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, nonan-2-amine is often produced through large-scale reductive amination processes, which offer high yields and purity. The use of catalytic hydrogenation with metal catalysts like palladium or platinum is also common in industrial synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Substituted amines with various functional groups.
Comparison with Similar Compounds
2-Nonanamine can be compared with other similar compounds such as:
Nonan-1-amine: Unlike nonan-2-amine, nonan-1-amine has the amino group attached to the first carbon, leading to different reactivity and properties.
Decan-2-amine: This compound has a similar structure but with an additional carbon in the chain, which can affect its physical and chemical properties.
Octan-2-amine: With one less carbon than nonan-2-amine, this compound exhibits different boiling points and solubility characteristics.
This compound stands out due to its specific position of the amino group, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
nonan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIFCUEJWCQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512165 | |
Record name | Nonan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13205-58-8 | |
Record name | 2-Nonanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13205-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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